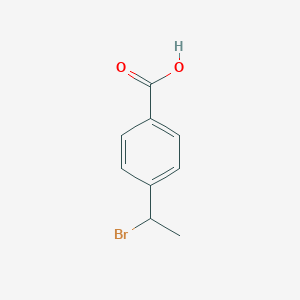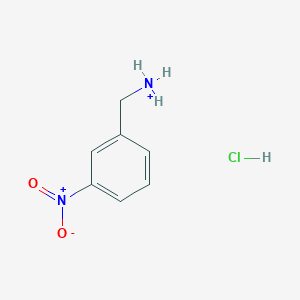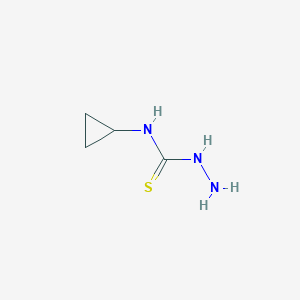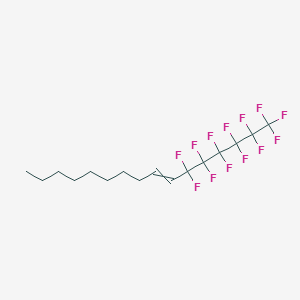
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study and development of fluorinated compounds have significantly advanced due to their unique properties, such as high thermal stability and chemical inertness, making them valuable in various scientific and industrial applications. While direct information on 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene is scarce, the synthesis and analysis of related fluorinated entities provide insights into potential methodologies and properties.
Synthesis Analysis
Fluorinated compounds, such as those studied by Sevenard et al. (2006), demonstrate the utilization of Claisen-type condensations and other effective methodologies for creating complex fluorinated structures, which could potentially be applied to the synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene (Sevenard et al., 2006).
Molecular Structure Analysis
The molecular structure and conformation of fluorinated compounds have been explored through various techniques, including gas-phase electron diffraction and X-ray crystallography, as demonstrated by Beagley et al. (1986) for a perfluoro-diazabicyclo compound. Such studies highlight the influence of fluorination on molecular geometry and electronic distribution, which are crucial for understanding the structure of fluorinated hexadecenes (Beagley et al., 1986).
Chemical Reactions and Properties
The reactivity of fluorinated compounds, as discussed by Barlow et al. (1980), involves unique mechanisms such as ene reactions and the formation of stable hydroxylamines, pointing towards specific reactivity patterns that could be anticipated for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene (Barlow et al., 1980).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as phase behavior, melting points, and solubility, are significantly influenced by the presence of fluorine atoms. These properties are critical for determining the applicability of fluorinated compounds in various domains.
Chemical Properties Analysis
Fluorinated compounds exhibit distinct chemical properties, including enhanced stability and reactivity under certain conditions, due to the electronegativity of fluorine. Studies like those by Sasaki et al. (1999) on fluorinated benzene derivatives provide a foundation for understanding the chemical behavior of highly fluorinated compounds (Sasaki et al., 1999).
Scientific Research Applications
Kinetics and Reaction Mechanisms
- Kinetics of Reactions with N-bases : A study investigated the reactions of 2,3,4,5,6-pentafluorophenylacetonitrile with strong N-bases, providing insights into reaction kinetics and mechanisms relevant to fluorinated compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene. The formation of dimers and oligomers was characterized using various spectroscopic methods (Gierczyk et al., 2006).
Fluorination Processes and Derivatives
- Synthesis of Fluorinated Cyclohexanes : A research demonstrated the fluorination of benzotrifluoride, yielding tridecafluoromethylcyclohexane isomers, pertinent to understanding the fluorination process of complex fluorinated compounds (Alsop et al., 1982).
- Ene Reactions of Trifluoronitrosomethane : This study explored the ene reactions of trifluoronitrosomethane with various olefins, forming N-alkenyl-N-trifluoromethylhydroxylamines. It contributes to the understanding of ene reactions in fluorinated compounds (Barlow et al., 1980).
Structural and Chemical Analysis
- Chloronium Ions in Ionic Reactions : Investigating ionic chlorination of fluorinated alkenes, this study provides insights into the structure and reactivity of chloronium ions, essential for understanding the reactivity of fluorinated compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene (Shellhamer et al., 2003).
Catalytic and Synthesis Applications
- Gold-Catalyzed Cycloisomerization : The use of gold complexes in the cycloisomerization of 1,5-allenynes to produce trienes highlights the potential catalytic applications of fluorinated compounds in organic synthesis (Cheong et al., 2008).
- Synthesis of Fluorinated 1,3,5-Triketones : This research offers a method for synthesizing fluorinated 1,3,5-triketones, contributing to the synthetic chemistry of fluorinated compounds, which can be related to the synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene (Sevenard et al., 2006).
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h9-10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXJXRIUXCGTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379855 |
Source


|
| Record name | 1-(Perfluorohexyl)dec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene | |
CAS RN |
120464-27-9 |
Source


|
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-7-hexadecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120464-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Perfluorohexyl)dec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

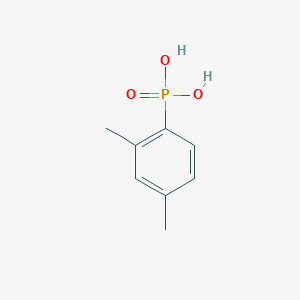
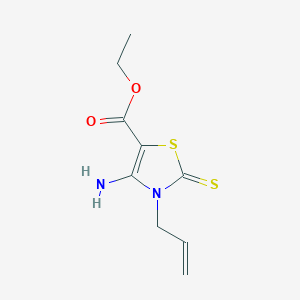
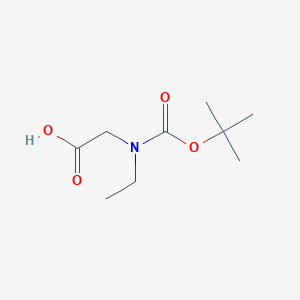
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)
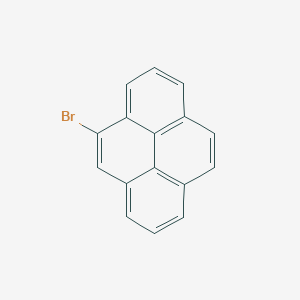
![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
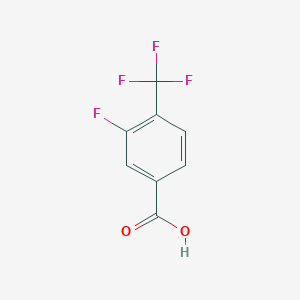
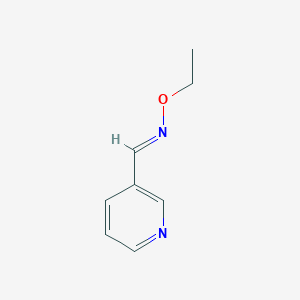
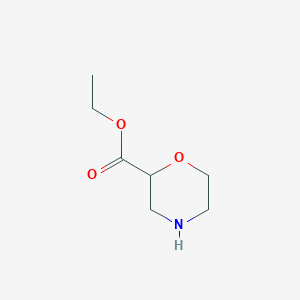

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
